molecular formula C10H12BrNO3S B13028406 Methyl 5-bromo-3-morpholinothiophene-2-carboxylate

Methyl 5-bromo-3-morpholinothiophene-2-carboxylate

Cat. No.: B13028406
M. Wt: 306.18 g/mol
InChI Key: PBWRIESVDDMFPC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-morpholinothiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, a morpholine ring at the 3-position, and a methyl ester group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

The synthesis of methyl 5-bromo-3-morpholinothiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of a thiophene derivative followed by the introduction of the morpholine ring and the esterification of the carboxylic acid group. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The morpholine ring can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group. The final esterification step can be carried out using methanol and a strong acid catalyst .

Chemical Reactions Analysis

Methyl 5-bromo-3-morpholinothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Scientific Research Applications

Methyl 5-bromo-3-morpholinothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-morpholinothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the morpholine ring can influence the compound’s binding affinity and selectivity towards these targets. The thiophene ring system can also participate in π-π interactions with aromatic residues in proteins, enhancing its activity .

Comparison with Similar Compounds

Methyl 5-bromo-3-morpholinothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Properties

Molecular Formula

C10H12BrNO3S

Molecular Weight

306.18 g/mol

IUPAC Name

methyl 5-bromo-3-morpholin-4-ylthiophene-2-carboxylate

InChI

InChI=1S/C10H12BrNO3S/c1-14-10(13)9-7(6-8(11)16-9)12-2-4-15-5-3-12/h6H,2-5H2,1H3

InChI Key

PBWRIESVDDMFPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)N2CCOCC2

Origin of Product

United States

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